6-Bromoquinoline-3-carboxylic acid 6-Bromoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 798545-30-9
VCID: VC2067670
InChI: InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
SMILES: C1=CC2=NC=C(C=C2C=C1Br)C(=O)O
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol

6-Bromoquinoline-3-carboxylic acid

CAS No.: 798545-30-9

Cat. No.: VC2067670

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoquinoline-3-carboxylic acid - 798545-30-9

Specification

CAS No. 798545-30-9
Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
IUPAC Name 6-bromoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Standard InChI Key HVNYDSMSHWJYHG-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(C=C2C=C1Br)C(=O)O
Canonical SMILES C1=CC2=NC=C(C=C2C=C1Br)C(=O)O

Introduction

Chemical Structure and Properties

6-Bromoquinoline-3-carboxylic acid features a quinoline core scaffold with a bromine substituent at position 6 and a carboxylic acid functional group at position 3. The compound has the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol .

Structural Characteristics

The molecule consists of a fused ring system with a pyridine ring connected to a benzene ring, forming the quinoline backbone. The strategic positioning of the bromine atom and carboxylic acid group creates a compound with distinctive reactivity patterns:

  • The bromine atom at position 6 enhances lipophilicity and provides a reactive site for substitution reactions

  • The carboxylic acid group at position 3 contributes acidic properties and offers opportunities for derivatization

  • The nitrogen in the quinoline ring system contributes to the compound's basic properties

Identification and Nomenclature

Chemical Identifiers

6-Bromoquinoline-3-carboxylic acid is identified through various systematic naming systems and registry numbers that facilitate its recognition in chemical databases and literature.

Table 1: Key Chemical Identifiers for 6-Bromoquinoline-3-carboxylic acid

Identifier TypeValue
CAS Registry Number798545-30-9
European Community (EC) Number879-129-7
DSSTox Substance IDDTXSID70588865
Molecular FormulaC10H6BrNO2
WikidataQ82481836

Alternative Names and Synonyms

The compound is also known by several alternative names, including:

  • 3-Quinolinecarboxylic acid, 6-bromo-

  • 6-bromoquinoline-3-carboxylic acid

  • 6-bromo-quinoline-3-carboxylic acid

Hazard StatementDescriptionWarning Category
H302Harmful if swallowedWarning Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

Hazard Classes and Categories

The compound falls into several specific hazard categories:

  • Acute Toxicity (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3)

Recommended Precautions

When handling 6-Bromoquinoline-3-carboxylic acid, proper safety precautions should be followed, including:

  • Use of appropriate personal protective equipment

  • Avoidance of inhalation of dust or vapors

  • Prevention of skin and eye contact

  • Proper ventilation during handling

  • Adherence to specific precautionary statements (P-codes) as detailed in the GHS classification

Chemical Reactivity and Synthesis

Chemical Reactivity

The reactivity of 6-Bromoquinoline-3-carboxylic acid is governed by its three key functional elements:

  • The quinoline nitrogen - capable of protonation and coordination with metals

  • The carboxylic acid group - participates in standard carboxylic acid reactions, including esterification, amidation, and salt formation

  • The bromine substituent - acts as a leaving group in various substitution reactions, particularly nucleophilic aromatic substitution

Biological Activity and Applications

Structure-Activity Relationships

The positioning of functional groups on the quinoline scaffold significantly influences biological activity. For quinoline-3-carboxylic acids, the pKa value has been identified as a potential factor for enhancing selectivity toward cancer cells. This is particularly relevant because the acidic microenvironment of tumor tissues can affect drug ionization and cellular uptake .

Research suggests that in acidic cancer tissue environments, certain quinoline-3-carboxylic acids may exist preferentially in unionized/nonpolar forms, potentially enhancing their absorption into cancer cells while minimizing distribution into non-cancerous cells .

Comparison with Related Compounds

Relationship to Other Quinoline Derivatives

6-Bromoquinoline-3-carboxylic acid shares structural similarities with several related compounds, each with distinct properties and potential applications.

Table 3: Comparison of 6-Bromoquinoline-3-carboxylic acid with Related Compounds

CompoundStructural DifferencesMolecular FormulaMolecular Weight
6-Bromoquinoline-3-carboxylic acidReference compoundC10H6BrNO2252.06 g/mol
6-Bromoisoquinoline-3-carboxylic acidIsoquinoline vs. quinoline scaffoldC10H6BrNO2252.06 g/mol
4-Amino-6-bromoquinoline-3-carboxylic acidAdditional amino group at position 4C10H7BrN2O2267.08 g/mol
6-Bromoquinoline-2-carboxylic acidCarboxylic acid at position 2 instead of 3C10H6BrNO2252.06 g/mol

Structural Implications

The positional variation of substituents significantly impacts chemical and biological properties:

  • 6-Bromoisoquinoline-3-carboxylic acid differs in the arrangement of the nitrogen atom within the heterocyclic system, affecting electron distribution and reactivity

  • 4-Amino-6-bromoquinoline-3-carboxylic acid contains an additional amino group that alters the electronic properties and hydrogen-bonding capabilities of the molecule

  • 6-Bromoquinoline-2-carboxylic acid features the carboxylic acid group at position 2, which changes the spatial arrangement of the functional groups and may affect binding interactions with biological targets

Research Directions and Future Prospects

Medicinal Chemistry Applications

The potential of 6-Bromoquinoline-3-carboxylic acid in medicinal chemistry warrants further investigation, particularly in the context of:

  • Development of selective anticancer agents

  • Exploration of structure-activity relationships through systematic modification

  • Investigation of metal-complex formation for potential metallodrug applications

  • Examination of acid-base properties in relation to targeted drug delivery

Organic Synthesis Applications

The compound's functional groups provide opportunities for its use as:

  • A building block for more complex heterocyclic systems

  • A substrate for cross-coupling reactions utilizing the bromine substituent

  • A precursor for carboxylic acid derivatives with tailored properties

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